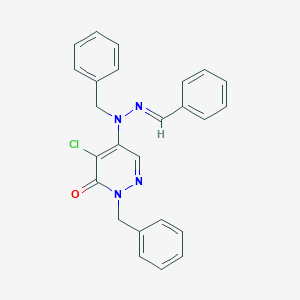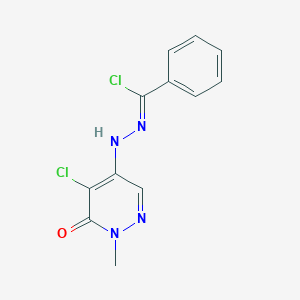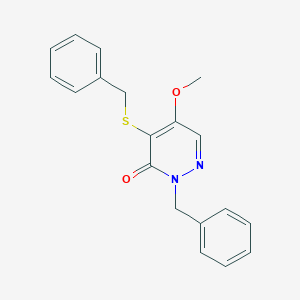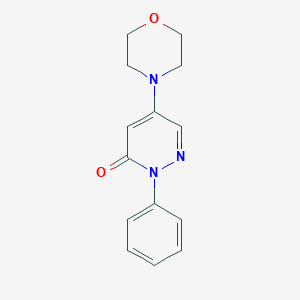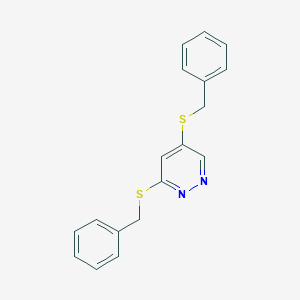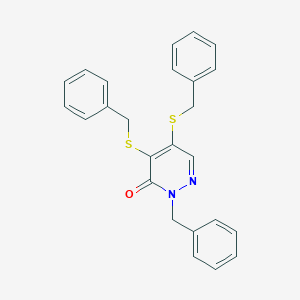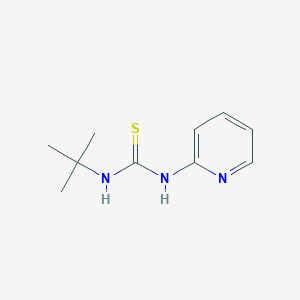
N-(tert-butyl)-N'-(2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N'-(2-pyridinyl)thiourea, commonly known as TPTU, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in organic solvents and is primarily used as a reagent in various chemical reactions. TPTU is a thiourea derivative that has been extensively studied for its biological and pharmacological properties.
科学的研究の応用
TPTU has been widely used in scientific research due to its diverse applications. It has been extensively studied for its biological and pharmacological properties. TPTU is a potent inhibitor of thyroid peroxidase, an enzyme that plays a crucial role in thyroid hormone synthesis. It has also been studied for its anti-inflammatory, antitumor, and antiviral properties. TPTU has been shown to inhibit the replication of various viruses, including the influenza virus and the human immunodeficiency virus (HIV). Additionally, TPTU has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds.
作用機序
TPTU inhibits thyroid peroxidase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the oxidation of iodide to iodine, a crucial step in thyroid hormone synthesis. TPTU has also been shown to inhibit the replication of viruses by blocking viral entry into host cells.
Biochemical and physiological effects:
TPTU has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3), by inhibiting thyroid peroxidase. TPTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, TPTU has been shown to have antitumor effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
TPTU has several advantages as a reagent in lab experiments. It is a potent inhibitor of thyroid peroxidase and has been extensively studied for its biological and pharmacological properties. TPTU is also cost-effective and easy to synthesize, making it a popular reagent in chemical reactions. However, TPTU has some limitations as well. It is highly toxic and can cause severe side effects, including liver damage and agranulocytosis. Additionally, TPTU has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on TPTU. One area of research is the development of TPTU derivatives with increased potency and reduced toxicity. Another area of research is the study of TPTU's antiviral properties, particularly its potential use in the treatment of viral infections such as influenza and HIV. Additionally, TPTU's anti-inflammatory and antitumor properties warrant further investigation. Finally, TPTU's use as a reagent in chemical reactions may lead to the discovery of new compounds with potential biological and pharmacological properties.
Conclusion:
TPTU is a versatile chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a potent inhibitor of thyroid peroxidase and has been extensively studied for its biological and pharmacological properties. TPTU has also been shown to have anti-inflammatory, antitumor, and antiviral properties. While TPTU has several advantages as a reagent in lab experiments, it also has some limitations, including its toxicity and short half-life. Nevertheless, TPTU's potential for future research is vast, and further investigation may lead to the discovery of new compounds with potential biological and pharmacological properties.
合成法
TPTU can be synthesized by reacting tert-butyl isocyanide with 2-pyridyl isothiocyanate. The reaction takes place at room temperature and yields TPTU as a white crystalline powder. The synthesis process is simple and cost-effective, making TPTU a popular reagent in chemical reactions.
特性
分子式 |
C10H15N3S |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
1-tert-butyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C10H15N3S/c1-10(2,3)13-9(14)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H2,11,12,13,14) |
InChIキー |
RKTBIWVPWYSMTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=N1 |
正規SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B286311.png)
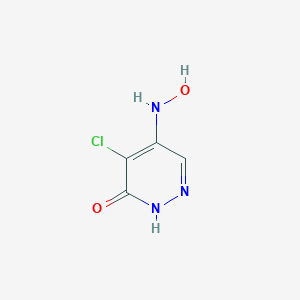
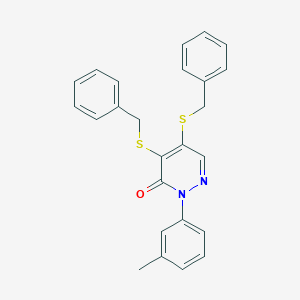
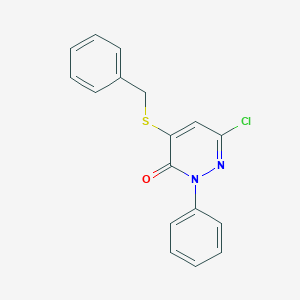
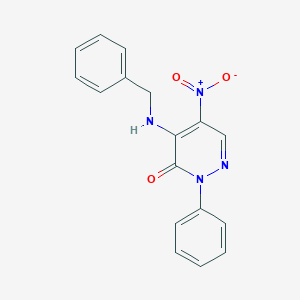
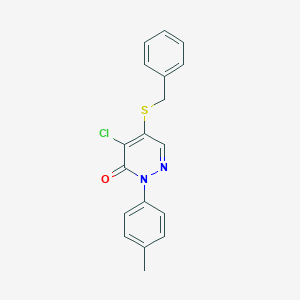
![2-benzyl-5-(benzylsulfanyl)-4-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone](/img/structure/B286322.png)
![5-chloro-4-[(3,4-dichlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286323.png)
